molecular formula C₁₆H₂₆N₂O₅S B1144943 (R,R)-Cilastatin CAS No. 107872-23-1

(R,R)-Cilastatin

カタログ番号 B1144943
CAS番号: 107872-23-1
分子量: 358.45
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,R)-Cilastatin is an enantiomer of the antibiotic cilastatin, which is used to inhibit renal dehydropeptidase-I (DHP-I). This enantiomer is a prodrug that is metabolized to its active form, cilastatin, in the body. Cilastatin is a key component of the combination therapy for the treatment of infections caused by the Gram-negative bacteria Pseudomonas aeruginosa. (R,R)-Cilastatin is a synthetic compound that is used in the laboratory to study the mechanism of action of cilastatin and its derivatives.

科学的研究の応用

Nephroprotection Against Drug-Induced Toxicity

Cilastatin has been primarily researched for its protective effects against drug-induced nephrotoxicity. Studies have shown that cilastatin can effectively prevent kidney damage caused by nephrotoxic medications such as vancomycin, cisplatin, and diclofenac. Its nephroprotective mechanism involves reducing reactive oxygen species production, apoptosis, and morphological changes in renal cells, indicating its potential efficacy against drug-induced nephrotoxicity. Despite promising results from in vitro and in vivo studies, further research in humans is needed to fully establish cilastatin's efficacy as a nephroprotective agent (Shayan & Elyasi, 2020).

Enhancing Antibiotic Efficacy

Cilastatin is combined with imipenem, a broad-spectrum antibiotic, to inhibit the renal metabolism of imipenem, thereby increasing its urinary recovery and effectiveness. This combination is used to treat severe bacterial infections, including those caused by multidrug-resistant organisms. The addition of cilastatin allows for higher doses of imipenem to be used effectively without increasing the risk of nephrotoxicity, demonstrating its role in enhancing the therapeutic efficacy of antibiotics (Campanella & Gallagher, 2020).

特性

{ "Design of the Synthesis Pathway": "The synthesis of (R,R)-Cilastatin can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "L-Aspartic acid", "2,2-dimethyl-1,3-dioxane-4,6-dione", "Methyl chloroformate", "Triethylamine", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: L-Aspartic acid is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of triethylamine and methanol to form the intermediate (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid.", "Step 2: The intermediate is then reacted with methyl chloroformate in the presence of triethylamine and methanol to form the corresponding methyl ester.", "Step 3: The methyl ester is then hydrolyzed with sodium hydroxide to form the (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid.", "Step 4: The (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid is then reacted with ethyl acetate and water in the presence of sodium hydroxide to form (R,R)-Cilastatin." ] }

CAS番号

107872-23-1

製品名

(R,R)-Cilastatin

分子式

C₁₆H₂₆N₂O₅S

分子量

358.45

同義語

(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid_x000B_

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。